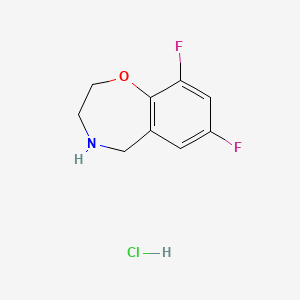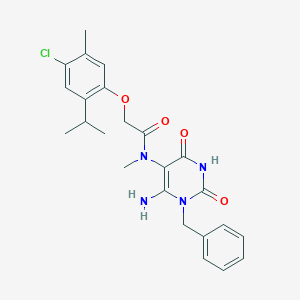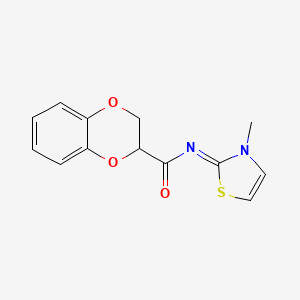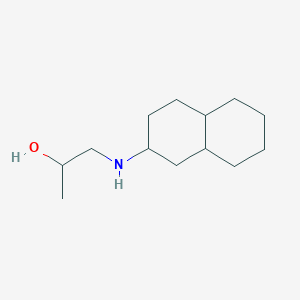
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a small molecule that has been synthesized and studied for its ability to modulate various biological processes.
作用機序
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target enzymes and proteins. However, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the research of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide. One direction is to further study its potential therapeutic properties in neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and potency. Additionally, N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide can be used as a tool compound to study the biological processes that it modulates. Overall, the research of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide involves several steps, starting with the reaction of 2-chloro-5-morpholinosulfonylthiophene with N-benzyl-m-toluidine. The resulting intermediate is then reacted with acetic anhydride and purified to obtain N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide. The synthesis of N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been optimized to yield high purity and high yield, making it a viable compound for further research.
科学的研究の応用
N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs. N-benzyl-2-(5-morpholinosulfonyl-2-thienyl)-N-(m-tolyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-19-6-5-9-21(16-19)26(18-20-7-3-2-4-8-20)23(27)17-22-10-11-24(31-22)32(28,29)25-12-14-30-15-13-25/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLKZREFGHWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(S3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)

![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)


![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
